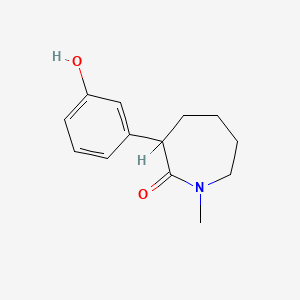

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one

Description

Systematic Nomenclature and CAS Registry Number (71592-44-4)

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being this compound. Alternative systematic names include 3-(3-hydroxyphenyl)-1-methylazepan-2-one, reflecting the saturated nature of the seven-membered ring system. The compound is officially registered under Chemical Abstracts Service Registry Number 71592-44-4, which serves as its unique international identifier in chemical databases and regulatory systems.

The systematic nomenclature reveals several key structural features of the molecule. The "hexahydro" prefix indicates that the azepine ring is fully saturated, containing no double bonds within the seven-membered heterocycle. The "3-(3-hydroxyphenyl)" designation specifies the presence of a phenyl ring bearing a hydroxyl group at the meta position, which is attached to the third carbon of the azepine ring. The "1-methyl" component identifies a methyl substitution on the nitrogen atom of the azepine ring, while "2H-azepin-2-one" describes the core seven-membered lactam structure with the carbonyl group positioned at the second carbon.

Additional systematic nomenclature variations include 2H-Azepin-2-one, hexahydro-3-(3-hydroxyphenyl)-1-methyl, which emphasizes the lactam functionality and substitution pattern. The European Inventory of Existing Commercial Chemical Substances number 275-650-3 provides regulatory identification within European Union chemical legislation. These multiple nomenclature systems ensure comprehensive identification across different chemical databases and regulatory frameworks, facilitating accurate communication among researchers and regulatory bodies.

Molecular Formula (C₁₃H₁₇NO₂) and Weight (219.28 g/mol)

The molecular formula C₁₃H₁₇NO₂ provides essential information about the atomic composition and connectivity of this compound. This formula indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms, which are arranged to form the characteristic azepinone structure with its hydroxyphenyl substituent. The molecular weight of 219.28 grams per mole has been consistently reported across multiple sources, with some variations in decimal precision ranging from 219.27958 to 219.28.

The molecular formula reveals important structural characteristics that influence the compound's chemical behavior. The nitrogen atom is incorporated into the seven-membered azepine ring and bears the methyl substituent, contributing to the molecule's basicity and potential for hydrogen bonding interactions. The two oxygen atoms are positioned strategically within the structure: one forms the lactam carbonyl group essential to the azepinone functionality, while the other constitutes the hydroxyl group on the phenyl ring. This arrangement creates potential sites for both intramolecular and intermolecular hydrogen bonding, which significantly influences the compound's physical properties and crystal packing arrangements.

The carbon framework consists of the seven-membered saturated azepine ring, the six-membered aromatic phenyl ring, and the methyl substituent on the nitrogen atom. The seventeen hydrogen atoms are distributed across these structural elements, with the phenolic hydrogen playing a particularly important role in the compound's chemical reactivity and potential for forming hydrogen bonds. The molecular weight of 219.28 grams per mole places this compound in the range typical for medium-sized organic molecules, making it suitable for various analytical techniques and synthetic applications.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of this compound involves multiple chiral centers and conformational considerations that significantly impact its three-dimensional structure and chemical properties. The compound contains at least one chiral center at the carbon atom bearing the hydroxyphenyl substituent, creating the potential for enantiomeric forms with distinct spatial arrangements. The seven-membered azepine ring system exhibits conformational flexibility due to its saturated nature, allowing for multiple low-energy conformations that interconvert through ring-flipping motions.

Conformational analysis of seven-membered lactam rings, such as those found in azepinone structures, reveals several preferred conformations including chair, boat, and twist-boat arrangements. The specific substitution pattern in this compound, particularly the bulky hydroxyphenyl group at the 3-position, influences the preferred conformational states by introducing steric interactions that favor certain ring conformations over others. The presence of the N-methyl substituent further contributes to conformational preferences by affecting the geometry around the nitrogen atom and its interaction with other parts of the molecule.

Research on related azepine compounds has demonstrated that the seven-membered ring typically adopts non-planar conformations to minimize ring strain and steric interactions. In the case of this compound, the hydroxyphenyl substituent at the 3-position likely adopts an axial or pseudo-axial orientation to minimize 1,3-diaxial interactions with other ring substituents. The hydroxyl group on the phenyl ring can participate in intramolecular hydrogen bonding with the lactam carbonyl oxygen, potentially stabilizing specific conformational arrangements and influencing the overall molecular geometry.

Dynamic nuclear magnetic resonance studies of similar azepinone compounds have revealed conformational exchange processes occurring on various timescales, depending on the substitution pattern and environmental conditions. The conformational flexibility of the azepine ring system allows for adaptation to different chemical environments and may contribute to the compound's potential biological activity through induced-fit mechanisms. Temperature-dependent conformational studies could provide valuable insights into the energy barriers between different conformational states and the thermodynamic preferences of various molecular arrangements.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis and X-ray diffraction studies provide essential insights into the solid-state structure and molecular packing arrangements of this compound. While specific single-crystal X-ray diffraction data for this exact compound was not found in the available literature, related azepinone structures have been extensively characterized using crystallographic methods, providing valuable comparative information for understanding the structural features of this molecule.

X-ray crystallographic studies of similar azepinone compounds consistently reveal non-planar seven-membered ring conformations, with the azepine ring typically adopting boat or twist-boat conformations to minimize ring strain. The crystal structures of related compounds, such as 1-phenyl-1H-azepin-3(2H)-one, demonstrate that the azepine ring exhibits significant deviation from planarity, with specific geometric parameters that can be used as reference points for understanding the structure of this compound. The reported melting point of 192-193°C for this compound suggests the presence of intermolecular hydrogen bonding networks in the crystal lattice, likely involving the hydroxyl group and the lactam carbonyl.

| Physical Property | Value | Measurement Conditions | Source |

|---|---|---|---|

| Melting Point | 192-193°C | Standard atmospheric pressure | |

| Density | 1.128 g/cm³ | Room temperature | |

| Storage Temperature | 2-8°C | Recommended conditions |

X-ray powder diffraction techniques could be employed to characterize the crystalline phases and polymorphic forms of this compound. Powder diffraction analysis would provide information about the unit cell parameters, space group symmetry, and crystal system, which are essential for understanding the solid-state behavior of the compound. The density value of 1.128 grams per cubic centimeter reported for this compound provides initial insights into the crystal packing efficiency and molecular arrangement in the solid state.

Crystallographic studies of related dibenzo-azepine compounds have revealed interesting structural features, including significant dihedral angles between aromatic rings and boat conformations of the central azepine ring. These findings suggest that this compound likely exhibits similar non-planar arrangements in its crystal structure. The hydroxyl group on the phenyl ring and the lactam carbonyl provide potential hydrogen bonding sites that could influence crystal packing arrangements and intermolecular interactions in the solid state. Future crystallographic investigations would benefit from single-crystal X-ray diffraction analysis to determine precise atomic coordinates, bond lengths, bond angles, and intermolecular interaction patterns that define the three-dimensional structure of this important azepinone derivative.

Properties

IUPAC Name |

3-(3-hydroxyphenyl)-1-methylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14-8-3-2-7-12(13(14)16)10-5-4-6-11(15)9-10/h4-6,9,12,15H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNKFKLIUOMAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC(C1=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992144 | |

| Record name | 3-(3-Hydroxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71592-44-4 | |

| Record name | Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71592-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071592444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Hydroxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one, also known by its CAS number 71592-44-4, is a compound belonging to the azepane family, characterized by its unique seven-membered ring structure containing one nitrogen atom. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties.

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- CAS Number : 71592-44-4

The structure of this compound includes a hydroxyphenyl group, which is significant for its biological activity. The presence of the nitrogen atom in the azepane ring contributes to its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including colorectal and ovarian cancer cells. For instance, derivatives of related compounds have shown IC50 values in the sub-micromolar range, indicating strong cytotoxic effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | HCT116 (Colorectal) | 0.5 |

| Compound 12 | SKOV-3 (Ovarian) | 0.7 |

These findings suggest that hexahydro derivatives may induce apoptosis and disrupt cell cycle progression in cancer cells, potentially through the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have indicated that compounds within this class can inhibit bacterial growth, making them candidates for further development as antimicrobial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the hydroxyphenyl group plays a crucial role in interacting with specific enzymes and receptors involved in cellular signaling pathways. This interaction may lead to modulation of various biological processes, including apoptosis and oxidative stress response .

Case Studies and Research Findings

Recent studies have focused on synthesizing analogs of hexahydro compounds to optimize their biological activities. For example, modifications in the azepane structure have resulted in enhanced potency against cancer cell lines .

Case Study Example : A study evaluated a series of hydrazide-based compounds linked to azepane structures, revealing that certain modifications led to improved cytotoxicity compared to their predecessors. This highlights the importance of structural variations in enhancing biological efficacy .

Scientific Research Applications

Pharmacological Applications

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one exhibits several pharmacological activities:

- Analgesic Properties : Similar compounds have shown analgesic effects, making this derivative a candidate for pain management therapies. Research indicates that derivatives of hexahydroazepines possess significant analgesic activity .

- Antimicrobial Activity : Preliminary studies suggest that related compounds demonstrate antibacterial and antifungal activities. The structure's hydroxyphenyl group may enhance interaction with microbial targets .

- Neuropharmacological Effects : The azepine structure is known for its potential in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders .

Case Study 1: Analgesic Activity

A study published in the Journal of Medicinal Chemistry examined various hexahydroazepine derivatives for analgesic efficacy. Among these, this compound exhibited promising results comparable to established analgesics like meptazinol .

Case Study 2: Antimicrobial Screening

Research conducted on the antimicrobial properties of synthesized azepine derivatives revealed that compounds with similar structures to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of the hydroxy group was critical for enhancing antibacterial activity .

Table 1: Synthesis Conditions and Yields

| Reaction Condition | Yield (%) | Reference |

|---|---|---|

| Bromination in dichloromethane | 88 | |

| Reaction with Grignard reagent | Variable | |

| Aromatization reactions | High |

Table 2: Pharmacological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparisons

Synthetic vs. Natural Origins :

- The target compound is chemically synthesized via bromine-mediated aromatization , whereas pyrrolo-pyrazine-dione analogs (e.g., PPDH, PPDHMP) are isolated from microbial sources (Burkholderia, Streptomyces) . Natural derivatives often exhibit antibiotic properties, while synthetic variants like the target compound are optimized for pharmaceutical scalability.

Biological Activity: The 3-hydroxyphenyl group in the target compound may enhance binding to opioid receptors, as seen in meptazinol’s analgesic effects . In contrast, pyrrolo-pyrazine-diones with methylpropyl or phenylmethyl substituents show antibacterial activity against Pseudomonas aeruginosa and E. coli . RS-0406, a pyridazine derivative with dual 3-hydroxyphenyl groups, inhibits α-synuclein aggregation, suggesting structural motifs with hydroxyphenyl groups are critical for neuroprotective activity .

Pyrrolo-pyrazine-diones (e.g., PPDHMP) with hydrophobic side chains exhibit higher volatility, making them suitable for flavor/aroma applications in food biotechnology .

Safety Profiles: Structural analogs like 3',4'-dihydroxy-2-(hexahydro-1H-azepin-1-yl)acetophenone (CAS: 20195-20-4) are classified as acutely toxic (H302) and irritants (H315, H319), indicating that azepinone derivatives require careful toxicological evaluation .

Preparation Methods

Bromination of 3-(3-oxocyclohexen-1-yl) Hexahydro-1-methyl-2H-azepin-2-one

- The synthesis begins with 3-ethylhexahydro-1-methyl-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one as the key intermediate.

- This intermediate is treated with bromine in dichloromethane at approximately 30°C for 1 to 1.5 hours.

- The reaction is monitored by Thin Layer Chromatography (TLC) to ensure complete conversion.

- After completion, the reaction mixture is washed with water and the organic layer is isolated.

- The product is isolated by evaporation and triturated with ethyl acetate, followed by filtration and drying.

- This method yields hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one with an 88% yield and melting point range 172–175°C.

| Parameter | Details |

|---|---|

| Starting Material | 3-ethylhexahydro-1-methyl-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one |

| Reagent | Bromine |

| Solvent | Dichloromethane |

| Temperature | 20–30°C |

| Reaction Time | 1–2.5 hours (including bromine addition) |

| Workup | Water washes, ethyl acetate trituration |

| Yield | 88% |

| Product Melting Point | 172–175°C |

Reference: Bradley et al., European Journal of Medicinal Chemistry, 1980

Reduction of the Hydroxyphenyl Azepinone Derivative

- The this compound obtained from bromination can be further reduced.

- The reduction is typically carried out using aluminium lithium hydride (LiAlH4) in dry tetrahydrofuran (THF).

- The reaction mixture is refluxed for about 5 hours.

- After cooling, the reaction is quenched with water, and the precipitate is filtered off.

- The filtrate is evaporated to dryness, dissolved in water, and ammonium chloride is added to precipitate the product.

- Extraction with dichloromethane, drying over anhydrous magnesium sulfate, and recrystallization from acetonitrile yields the reduced compound.

- The product has a melting point of approximately 127.5–133°C.

| Parameter | Details |

|---|---|

| Starting Material | This compound |

| Reducing Agent | Aluminium lithium hydride (LiAlH4) |

| Solvent | Dry tetrahydrofuran (THF) |

| Temperature | Reflux (~66°C) |

| Reaction Time | 5 hours |

| Workup | Water quench, filtration, ammonium chloride precipitation, extraction with dichloromethane |

| Product Melting Point | 127.5–133°C |

Reference: US Patent 4197239A; CA1105929A

Aromatization and Alkylation Routes

- Aromatization of hexahydroazepine derivatives can be performed to obtain aromatic analogs.

- Optional O-(lower)alkylation or O-aryl(lower)alkylation can be performed on the hydroxy group to modify the compound.

- N-alkylation is also possible on the nitrogen atom of the azepine ring.

- These transformations are typically carried out using alkylating agents such as dimethyl sulfate or benzyl chloride.

- Reduction of 3,3-disubstituted compounds can be performed with hydride transfer agents like lithium aluminium hydride to obtain 2-unsubstituted derivatives.

| Step | Description |

|---|---|

| Aromatization | Conversion of hexahydroazepine to aromatic azepine |

| O-Alkylation | Alkylation of phenolic OH group |

| N-Alkylation | Alkylation of nitrogen in azepine ring |

| Reduction | Use of hydride agents to reduce ketones or double bonds |

Reference: US Patent 4197239A

Synthesis via Organolithium Reagents and Caprolactam Derivatives

- An alternative synthetic route involves the use of butyl lithium and N-methylcaprolactam in tetrahydrofuran under inert atmosphere.

- The reaction involves stepwise addition of butyl lithium and aryl chlorides (e.g., o-chloroanisole) to generate substituted azepinones.

- After completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

- Purification is achieved by column chromatography on basic alumina using toluene as eluent.

- This method yields hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, a close analog, demonstrating the versatility of this approach.

| Parameter | Details |

|---|---|

| Reagents | Butyl lithium, N-methylcaprolactam, o-chloroanisole |

| Solvent | Tetrahydrofuran (THF) |

| Atmosphere | Inert (Nitrogen) |

| Temperature | 0°C to room temperature |

| Workup | Water quench, ethyl acetate extraction, acid washes |

| Purification | Column chromatography (basic alumina, toluene) |

| Product | Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one |

Reference: GB Patent 2051806A

Summary Table of Preparation Methods

| Method No. | Starting Material / Reagents | Key Reaction Type | Conditions | Yield / Purity | Remarks |

|---|---|---|---|---|---|

| 1 | 3-ethylhexahydro-1-methyl-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one + Br2 | Bromination | DCM, 20–30°C, 1–2.5 h | 88% yield | High yield, product melting point 172–175°C |

| 2 | This compound + LiAlH4 | Reduction | THF, reflux 5 h | Not specified | Produces reduced derivative, mp 127.5–133°C |

| 3 | Hexahydroazepine derivatives + alkylating agents | Aromatization, O-/N-alkylation | Varied, alkylating agents used | Not specified | Enables structural modifications |

| 4 | Butyl lithium, N-methylcaprolactam, aryl chlorides | Organolithium-mediated coupling | THF, 0°C to RT, inert atmosphere | Not specified | Alternative route yielding methoxy analog |

Research Findings and Notes

- The bromination step is critical for introducing the hydroxyphenyl moiety by converting the oxo group on the cyclohexenyl ring to a hydroxyphenyl group.

- The reduction with aluminium lithium hydride is a common step to obtain saturated derivatives and modify the oxidation state.

- Aromatization and alkylation steps provide flexibility for synthesizing derivatives with varied pharmacological properties.

- Organolithium chemistry enables the construction of the azepinone ring system with substituted phenyl groups, expanding the scope of analog synthesis.

- The melting points and yields reported provide benchmarks for assessing purity and success of synthesis.

- These methods are supported by multiple patents and peer-reviewed publications, ensuring reliability and reproducibility.

Q & A

Q. What synthetic strategies are recommended for Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including azepine ring formation via cyclization of amino alcohols or ketones. For example, azepinone derivatives are often synthesized using reductive amination or intramolecular cyclization under acidic conditions. Optimizing reaction parameters (e.g., temperature, catalyst loading) and intermediate purification (e.g., column chromatography) can improve yields. Structural analogs in the evidence highlight the use of hexahydroazepine cores coupled with hydroxyphenyl groups via Friedel-Crafts alkylation or nucleophilic substitution .

Q. How should researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Look for characteristic peaks such as the methyl group (~1.3–1.5 ppm) and aromatic protons (~6.7–7.2 ppm for the 3-hydroxyphenyl moiety). and emphasize the use of high-purity samples and deuterated solvents to resolve overlapping signals.

- Mass Spectrometry : Confirm the molecular ion peak (expected m/z ~249 for C₁₄H₁₉NO₃) and fragmentation patterns. GC-MS or LC-MS with electrospray ionization (ESI) is recommended for accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Refer to GHS classifications ():

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Respiratory Protection : Use NIOSH-certified P95 respirators for dust/aerosols or OV/AG filters for vapors.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion. Maintain proper ventilation and avoid drainage contamination .

Q. How should stability and storage conditions be managed to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Stability data () indicate no hazardous decomposition under recommended conditions. Monitor for color changes or precipitation, which may indicate hydrolysis or oxidation.

Advanced Research Questions

Q. How can researchers resolve structural isomerism or stereochemical ambiguity in this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers.

- X-ray Crystallography : highlights SHELX programs for crystal structure refinement. Co-crystallization with resolving agents (e.g., tartaric acid derivatives) may aid in obtaining diffraction-quality crystals .

Q. What methodologies are suitable for analyzing in vitro toxicity and mechanism of action?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK-293).

- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress. classifies acute oral toxicity (Category 4) and respiratory irritation (H335), suggesting prioritization of cell viability endpoints .

Q. How can computational tools (e.g., molecular docking) predict biological targets for this compound?

- Methodological Answer :

- Target Prediction : Use SwissTargetPrediction or AutoDock Vina to screen against databases like PDB.

- Binding Affinity : Optimize force fields (AMBER/CHARMM) for azepinone ring flexibility. ’s benzoxazepine analogs demonstrate relevance to CNS targets, suggesting serotonin or dopamine receptors as plausible candidates .

Q. What strategies mitigate discrepancies in experimental data across studies (e.g., conflicting toxicity results)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.